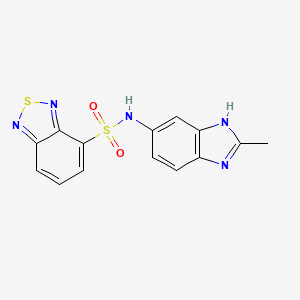

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(2-methyl-3H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S2/c1-8-15-10-6-5-9(7-12(10)16-8)19-23(20,21)13-4-2-3-11-14(13)18-22-17-11/h2-7,19H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQPQYDGKPLOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2-methyl-1H-benzimidazole with 2,1,3-benzothiadiazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting enzymes or modulating receptor activity. The benzothiadiazole moiety may contribute to the compound’s ability to interfere with cellular signaling pathways .

Comparison with Similar Compounds

Key Structural Insights :

- The benzimidazole moiety in the target compound provides superior metabolic stability compared to benzothiazole derivatives .

- The absence of bromine (cf.

Enzyme Inhibition

- The benzothiadiazole-sulfonamide group is pivotal in kinase inhibition (e.g., ALK5 in ). The target compound’s benzimidazole may enhance binding affinity through additional H-bonding with ATP pockets .

- Compared to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide (), which shows antimicrobial activity, the methyl group on benzimidazole in the target compound could improve lipophilicity and membrane penetration .

Antiparasitic Potential

- Benzimidazole derivatives like N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide () exhibit antiparasitic activity. The target compound’s sulfonamide group may broaden its spectrum against resistant strains .

Biological Activity

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a benzothiadiazole sulfonamide structure. The presence of these heterocycles contributes to its diverse pharmacological properties.

Molecular Formula and Weight

- Molecular Formula : C13H12N4O2S3

- Molecular Weight : 336.39 g/mol

Antimicrobial Activity

Research has shown that compounds with benzimidazole scaffolds exhibit significant antimicrobial properties. A study highlighted that derivatives of benzimidazole can effectively inhibit both Gram-positive and Gram-negative bacteria, with some compounds demonstrating activity comparable to established antibiotics like ciprofloxacin and norfloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Strong | Moderate |

| This compound | TBD | TBD |

Anticancer Activity

Benzimidazole derivatives are also being explored for their anticancer effects. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various in vitro studies. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders . Kinetic studies using Lineweaver-Burk plots have demonstrated that certain analogs exhibit potent inhibitory activity against mushroom tyrosinase, indicating potential applications in cosmetic formulations .

Table 2: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Analog 1 | Tyrosinase | 0.05 |

| Analog 2 | Tyrosinase | 0.10 |

| This compound | TBD |

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of potential therapeutic agents. Studies on related benzimidazole compounds indicate variable cytotoxic effects depending on the concentration and exposure duration. For example, one study found that certain analogs did not exhibit significant cytotoxicity at concentrations below 20 µM over 48 hours .

Case Study 1: Antimicrobial Efficacy

In a recent study, several benzimidazole derivatives were synthesized and tested against common pathogens. The results indicated that those with electron-withdrawing groups exhibited enhanced antimicrobial activity. The specific case of this compound could potentially follow similar trends based on its structural characteristics.

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of benzimidazole derivatives demonstrated that compounds targeting specific cellular pathways could significantly reduce tumor growth in xenograft models. The findings suggest that this compound may warrant further investigation in this context.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide?

The synthesis typically involves sulfonamide coupling between a benzothiadiazole sulfonyl chloride and a substituted benzimidazole. Critical steps include:

- Coupling Reaction : Use of polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reactivity .

- Catalysis : Palladium-based catalysts may accelerate cross-coupling steps, particularly for introducing aryl groups .

- Purification : Column chromatography or recrystallization (e.g., using ethanol or acetonitrile) to isolate the product with >90% purity . Temperature control (reflux at 80–100°C) and pH monitoring are essential to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity. For example, benzimidazole protons typically resonate at δ 7.8–8.2 ppm, while sulfonamide protons appear at δ 10–12 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the calculated mass (e.g., [M+H]+ at m/z 415.08) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving hydrogen bonding networks and confirming stereochemistry .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in sulfonamide coupling?

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh3)4) or copper(I) iodide to improve coupling efficiency .

- Solvent Optimization : Replace DMF with toluene for better thermal stability in reflux conditions .

- Stepwise Monitoring : Use HPLC to track intermediate formation and adjust reaction times (e.g., extending from 5 to 8 hours) .

Q. What computational approaches predict this compound’s binding affinity to tyrosine kinase receptors (e.g., FGFR)?

- Molecular Docking : Use AutoDock Vina with FGFR1 crystal structures (PDB: 3RHK) to identify key interactions (e.g., hydrogen bonds with Asp656 and hydrophobic contacts in the ATP-binding pocket) .

- 3D-QSAR Modeling : Align structural analogs (e.g., CH5183284) to derive pharmacophore features critical for FGFR inhibition .

Q. How should discrepancies between in vitro and in vivo anticancer activity data be analyzed?

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance in vivo .

- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

- Target Engagement Studies : Use Western blotting to verify FGFR phosphorylation inhibition in tumor xenografts .

Q. What methodologies resolve hydrogen bonding ambiguities in the compound’s crystal structure?

- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) using Etter’s formalism to map supramolecular assembly .

- SHELXL Refinement : Apply TWIN/BASF commands to model disorder or twinning in sulfonamide crystals .

Data Conflict Resolution

Q. How can conflicting reports about this compound’s mechanism of action (e.g., FGFR vs. tubulin inhibition) be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.